4-cyclopropyl-N,6-dimethylpyrimidin-2-amine
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Overview
Description
4-cyclopropyl-N,6-dimethylpyrimidin-2-amine is a chemical compound belonging to the class of pyrimidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-N,6-dimethylpyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with 2,6-dimethylpyrimidine in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-N,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
4-cyclopropyl-N,6-dimethylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-cyclopropyl-N,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-dimethylpyrimidine: A structurally similar compound with different functional groups.
N-cyclopropyl-4,6-dimethylpyrimidin-2-amine: Another pyrimidine derivative with similar properties
Uniqueness
4-cyclopropyl-N,6-dimethylpyrimidin-2-amine is unique due to its specific cyclopropyl and dimethyl substitutions, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H13N3 |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-cyclopropyl-N,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C9H13N3/c1-6-5-8(7-3-4-7)12-9(10-2)11-6/h5,7H,3-4H2,1-2H3,(H,10,11,12) |
InChI Key |
HXFQDCDVTOBBAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC)C2CC2 |
Origin of Product |
United States |
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